molecular formula C22H28N2O2 B11585605 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone

Katalognummer: B11585605
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: BQUQEDBNDUSEGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a cyclohexylcarbonyl group attached to an indole ring, which is further connected to a piperidine ring through an ethanone linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyclohexylcarbonyl group. The final step involves the attachment of the piperidine ring through an ethanone linker. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the processes are scaled up and optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone is unique due to the combination of the cyclohexylcarbonyl group, indole ring, and piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C22H28N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2

InChI-Schlüssel

BQUQEDBNDUSEGY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.